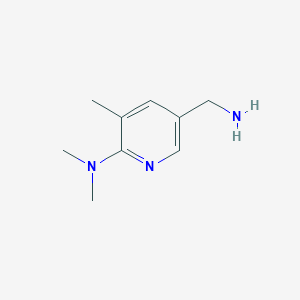
3,4-Difluoro-5-iodobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-5-iodobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3F2IO. It is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzene ring, along with an aldehyde functional group. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-5-iodobenzaldehyde typically involves the iodination of 3,4-difluorobenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-5-iodobenzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium are common oxidizing agents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.
Major Products Formed
Substitution: Products like 3,4-difluoro-5-azidobenzaldehyde or 3,4-difluoro-5-cyanobenzaldehyde.
Oxidation: 3,4-Difluoro-5-iodobenzoic acid.
Reduction: 3,4-Difluoro-5-iodobenzyl alcohol.
Scientific Research Applications
3,4-Difluoro-5-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-iodobenzaldehyde depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the iodine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the addition of oxygen atoms. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-4-iodobenzaldehyde: Similar structure with fluorine and iodine atoms in different positions.
3,4-Difluorobenzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodo-2,4-difluorobenzaldehyde: Another positional isomer with different reactivity and properties.
Uniqueness
3,4-Difluoro-5-iodobenzaldehyde is unique due to the specific positioning of the fluorine and iodine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful compound in various research applications.
Properties
Molecular Formula |
C7H3F2IO |
|---|---|
Molecular Weight |
268.00 g/mol |
IUPAC Name |
3,4-difluoro-5-iodobenzaldehyde |
InChI |
InChI=1S/C7H3F2IO/c8-5-1-4(3-11)2-6(10)7(5)9/h1-3H |
InChI Key |
CNOHVWBAMFSNKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)I)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


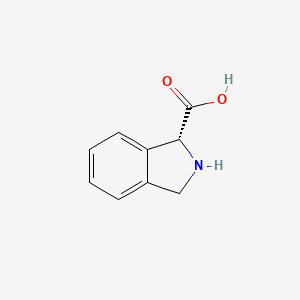
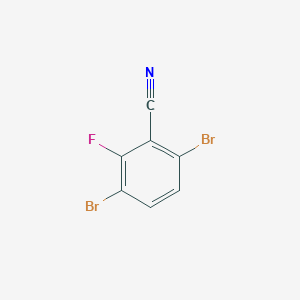


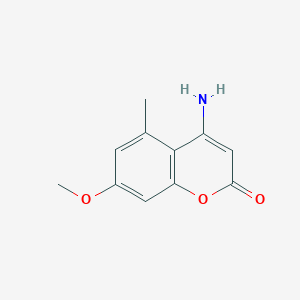
![6-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12847373.png)


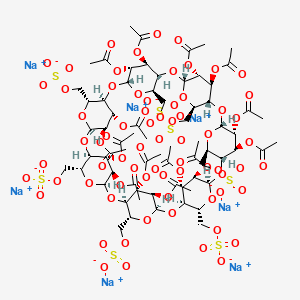
![N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12847412.png)
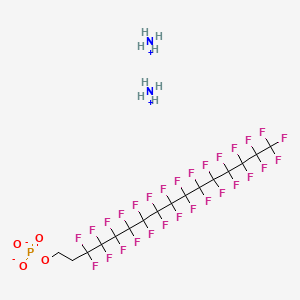
![1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole](/img/structure/B12847420.png)
